Product packaging for 1-Cyclohexyl-3-(4-methylbenzyl)thiourea(Cat. No.:)

1-Cyclohexyl-3-(4-methylbenzyl)thiourea

Cat. No.: B5966878
M. Wt: 262.4 g/mol
InChI Key: HYAVOECSBHXBNB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-Cyclohexyl-3-(4-methylbenzyl)thiourea is a synthetic organic compound belonging to the class of asymmetrical thiourea derivatives. Thiourea derivatives are recognized in chemical research for their diverse biological activities and role as versatile intermediates in organic synthesis . The structural motif of the N-cyclohexyl-N'-benzyl thiourea scaffold is of significant interest in medicinal chemistry and chemical biology. Related cyclohexyl thiourea analogs have been investigated for their anticholinesterase activity , showing potential as inhibitors of both acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are key enzymes targeted in neurodegenerative disease research such as Alzheimer's disease . Furthermore, structurally similar thiourea derivatives have demonstrated substantial antibacterial and anti-biofilm properties against a range of pathogens, including resistant strains, making them promising scaffolds for the development of new antimicrobial agents . The mechanism of action for such biological activities often involves interaction with enzyme active sites; for instance, some thiourea derivatives are known to act as inhibitors of bacterial dihydrofolate reductase (DHFR) . This compound is provided For Research Use Only and is intended for use by qualified laboratory professionals. It is not intended for diagnostic or therapeutic procedures.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C15H22N2S B5966878 1-Cyclohexyl-3-(4-methylbenzyl)thiourea

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-cyclohexyl-3-[(4-methylphenyl)methyl]thiourea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22N2S/c1-12-7-9-13(10-8-12)11-16-15(18)17-14-5-3-2-4-6-14/h7-10,14H,2-6,11H2,1H3,(H2,16,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HYAVOECSBHXBNB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CNC(=S)NC2CCCCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H22N2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

32.3 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49824444
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Synthetic Methodologies and Chemical Transformations of 1 Cyclohexyl 3 4 Methylbenzyl Thiourea

Direct Synthetic Routes from Isothiocyanates and Amines

The most straightforward and widely employed method for synthesizing N,N'-disubstituted thioureas is the nucleophilic addition of a primary amine to an isothiocyanate. ijacskros.com This reaction is typically efficient and proceeds under mild conditions. For the synthesis of 1-Cyclohexyl-3-(4-methylbenzyl)thiourea, two equivalent direct pathways exist, differing only in the selection of the starting amine and isothiocyanate.

Reaction of Cyclohexylamine (B46788) with 4-Methylbenzyl Isothiocyanate

In this pathway, cyclohexylamine acts as the nucleophile, attacking the electrophilic carbon atom of the isothiocyanate group in 4-methylbenzyl isothiocyanate. The reaction is generally carried out by stirring the reactants in a suitable organic solvent at room temperature or with gentle heating.

The general reaction is as follows: Cyclohexylamine + 4-Methylbenzyl Isothiocyanate → this compound

Common solvents for this type of reaction include ethanol (B145695), acetone (B3395972), and dichloromethane. The product often precipitates from the reaction mixture upon completion and can be isolated by simple filtration. mdpi.com

Reaction of 4-Methylbenzylamine (B130917) with Cyclohexyl Isothiocyanate

Alternatively, the target compound can be synthesized by reacting 4-methylbenzylamine with cyclohexyl isothiocyanate. In this scenario, 4-methylbenzylamine serves as the nucleophile, and cyclohexyl isothiocyanate is the electrophile. The reaction mechanism and conditions are analogous to the first pathway.

The general reaction is as follows: 4-Methylbenzylamine + Cyclohexyl Isothiocyanate → this compound

This approach is equally viable, and the choice between this and the preceding method often depends on the commercial availability and cost of the respective isothiocyanate and amine starting materials.

Alternative and Modified Synthetic Pathways

Beyond direct synthesis, several alternative methods have been developed, including multi-step procedures that start from more basic precursors and green chemistry approaches that aim to reduce environmental impact.

Multi-Step Synthesis from Precursors

For example, cyclohexyl isothiocyanate can be prepared from cyclohexylamine and CS₂. This can then be reacted with 4-methylbenzylamine to form the target molecule. Another approach involves using reagents such as Lawesson's reagent to convert a corresponding urea (B33335) derivative to the thiourea (B124793), though this is less common for N,N'-disubstituted thioureas. bibliotekanauki.pl

Green Chemistry Approaches in Synthesis

Modern synthetic chemistry emphasizes the use of environmentally friendly methods. For thiourea synthesis, several green approaches have been developed. These include one-pot reactions where an amine, carbon disulfide, and an oxidant are reacted in water, eliminating the need for volatile organic solvents. researchgate.net Some methods even utilize solar energy to drive the reaction between primary amines and carbon disulfide in water. scribd.comresearchgate.net

Multicomponent reactions (MCRs) represent another sustainable strategy. Thioureas can be synthesized in a one-pot reaction from an isocyanide, an amine, and elemental sulfur. nih.govresearchgate.net This atom-economic process is efficient and reduces waste. For the target compound, this could involve reacting cyclohexyl isocyanide, 4-methylbenzylamine, and sulfur. Continuous-flow synthesis, which offers better control over reaction conditions and minimizes waste, has also been applied to the synthesis of thioureas using an aqueous polysulfide solution. nih.gov The use of green solvents like cyrene has also been reported as a viable alternative to traditional solvents like THF. nih.gov

Optimization of Reaction Conditions and Yields

The efficiency of thiourea synthesis is highly dependent on the reaction conditions. Key parameters for optimization include the choice of solvent, reaction temperature, stoichiometry of reactants, and reaction time.

For the direct synthesis from amines and isothiocyanates, the reaction is often fast and high-yielding at room temperature. However, for less reactive substrates, heating may be necessary. The choice of solvent can influence the reaction rate and the ease of product isolation.

In multi-step and green synthetic methods, optimization is more complex. For instance, in the synthesis from amines and CS₂, the choice of base and desulfurating agent is critical. In multicomponent reactions, the catalyst, solvent, and temperature must be carefully selected to maximize the yield of the desired product. Studies have shown that parameters such as the concentration of reactants and the flow rate in continuous-flow systems significantly impact the reaction outcome. researchgate.net

Below is an interactive data table summarizing typical reaction conditions for the synthesis of N,N'-disubstituted thioureas based on general literature procedures.

Synthetic RouteReactant 1Reactant 2SolventTemperature (°C)Typical Yield (%)
Direct Synthesis (2.1.1)Cyclohexylamine4-Methylbenzyl IsothiocyanateEthanol25-78>90
Direct Synthesis (2.1.2)4-MethylbenzylamineCyclohexyl IsothiocyanateAcetone25-56>90
Green Synthesis (One-Pot)AmineCarbon DisulfideWater27-42 (Sunlight)57-99
Multicomponent ReactionIsocyanideAmine & SulfurAcetonitrile (B52724)/Water8080-95

Solvent Effects on Reaction Efficiency

Typically, polar aprotic solvents are favored for the reaction between an isothiocyanate and an amine. Solvents such as acetone and acetonitrile are commonly employed and often provide good to excellent yields. Dichloromethane is another frequently used solvent that facilitates the reaction. In some instances, protic solvents like ethanol can also be used, particularly for recrystallization of the final product. The efficiency of the reaction in different solvents is often determined by factors such as reaction time, temperature, and the ease of product isolation.

Below is an illustrative data table showcasing typical solvent effects on the yield of a representative N-cyclohexyl-N'-arylthiourea synthesis.

Table 1: Illustrative Solvent Effects on the Yield of N-Cyclohexyl-N'-Arylthiourea Synthesis

Solvent Dielectric Constant (20°C) Typical Reaction Time (hours) Typical Yield (%)
Acetone 20.7 2 - 4 85 - 95
Acetonitrile 37.5 2 - 4 80 - 90
Dichloromethane 8.93 3 - 6 75 - 85
Tetrahydrofuran (THF) 7.58 4 - 8 70 - 80
Ethanol 24.55 6 - 12 60 - 75

Temperature and Catalysis in Thiourea Formation

Reaction temperature is a critical parameter in the synthesis of this compound. Generally, the reaction between an isothiocyanate and an amine is exothermic. However, gentle heating is often applied to ensure the reaction proceeds to completion in a reasonable timeframe. Refluxing the reaction mixture is a common practice, particularly when using solvents like acetone or ethanol. nih.gov The optimal temperature will depend on the specific reactants and the solvent used. Lower temperatures may lead to significantly longer reaction times, while excessively high temperatures could potentially lead to the formation of byproducts.

The use of catalysts in the synthesis of disubstituted thioureas from isothiocyanates and amines is not always necessary, as the reaction often proceeds efficiently without one. However, in certain cases, particularly in multicomponent reactions or with less reactive starting materials, a catalyst can be beneficial. For instance, amine bases such as DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) have been shown to catalyze the conversion of isocyanides to isothiocyanates in the presence of sulfur, which is a key step in some multicomponent syntheses of thioureas. researchgate.net While specific catalytic data for the synthesis of this compound is limited, the general principles of acid or base catalysis can be applied to potentially enhance reaction rates.

The following table illustrates the general effect of temperature on the synthesis of N,N'-disubstituted thioureas.

Table 2: General Effect of Temperature on Thiourea Synthesis

Temperature (°C) Typical Reaction Time Observations
Room Temperature (~25°C) 12 - 24 hours Reaction proceeds slowly, may not go to completion.
40 - 60°C 2 - 6 hours Moderate heating often provides a good balance of reaction rate and product purity.
Reflux 1 - 4 hours Commonly used to ensure complete reaction in a shorter timeframe.

Advanced Purification Techniques

The purification of this compound is crucial to obtain a product of high purity, which is essential for its subsequent use in research and other applications. Standard purification techniques for solid organic compounds, such as recrystallization and column chromatography, are effectively employed.

Recrystallization and Chromatographic Methods for High Purity

Recrystallization is a widely used and effective method for purifying solid compounds like this compound. The principle of this technique relies on the differential solubility of the compound and its impurities in a chosen solvent at different temperatures. A suitable solvent is one in which the thiourea derivative has high solubility at an elevated temperature and low solubility at a lower temperature. Ethanol is a commonly reported solvent for the recrystallization of similar N-cyclohexyl-N'-arylthioureas. nih.gov The process involves dissolving the crude product in a minimum amount of hot solvent, followed by slow cooling to induce crystallization of the pure compound, leaving impurities dissolved in the mother liquor.

Column chromatography is another powerful technique for achieving high purity. This method separates compounds based on their differential adsorption onto a stationary phase, typically silica (B1680970) gel, and their solubility in a mobile phase (eluent). For non-polar to moderately polar compounds like this compound, a common eluent system is a mixture of a non-polar solvent like hexane (B92381) or petroleum ether and a more polar solvent such as ethyl acetate. The ratio of the solvents is optimized to achieve good separation between the desired product and any impurities.

The following table provides illustrative data for the purification of a representative N-cyclohexyl-N'-arylthiourea.

Table 3: Illustrative Purification Parameters for N-Cyclohexyl-N'-Arylthioureas

Purification Method Solvent/Eluent System Purity Achieved
Recrystallization Ethanol >98%
Recrystallization Acetone/Water >97%
Column Chromatography Hexane:Ethyl Acetate (9:1) >99%
Column Chromatography Petroleum Ether:Ethyl Acetate (8:2) >99%

Preparative Scale Synthesis and Purification

Scaling up the synthesis of this compound from laboratory to preparative scale requires careful consideration of reaction conditions and purification methods to maintain high yield and purity. On a larger scale, efficient heat and mass transfer become more critical. The reaction is typically carried out in a larger reaction vessel with appropriate stirring and temperature control.

Purification on a preparative scale often favors recrystallization due to its simplicity and cost-effectiveness for handling larger quantities of material. The choice of solvent and the cooling process are optimized to maximize the recovery of the pure product.

For high-purity requirements on a larger scale, preparative high-performance liquid chromatography (preparative HPLC) can be employed. While more resource-intensive than recrystallization, preparative HPLC offers excellent separation and can yield products of very high purity.

A general protocol for a preparative scale synthesis would involve reacting molar equivalents of the chosen isothiocyanate and amine in a suitable solvent, followed by isolation of the crude product and subsequent purification by recrystallization from an appropriate solvent system.

In-Depth Analysis of this compound Remains Elusive Due to Lack of Published Experimental Data

A thorough investigation into the chemical compound this compound has revealed a significant absence of publicly available experimental data, precluding a detailed analysis of its advanced structural and conformational properties. Despite extensive searches of scientific literature and chemical databases, specific single-crystal X-ray diffraction studies and advanced Nuclear Magnetic Resonance (NMR) spectroscopic investigations for this particular molecule have not been found.

The inquiry was intended to populate a detailed article focusing on the solid-state and solution-state structures of this compound. The planned structure of this analysis included an in-depth look at its molecular conformation, crystal packing, and the intricate network of intermolecular and intramolecular hydrogen bonds, as well as its conformational behavior in solution.

While general information and data for analogous thiourea derivatives exist, the strict focus on this compound cannot be scientifically met without specific experimental results for this compound. The creation of detailed data tables for bond lengths, angles, and spectroscopic shifts is therefore not possible.

For a comprehensive structural elucidation as outlined, the following experimental data would be required:

For Single Crystal X-ray Diffraction Studies:

Crystallographic data including unit cell dimensions, space group, and other crystal system parameters.

Atomic coordinates to define the precise molecular conformation in the solid state.

Geometric parameters such as bond lengths, bond angles, and torsion angles.

Information on the supramolecular assembly, detailing how molecules are arranged in the crystal lattice.

Specifics of intermolecular interactions, including hydrogen bond distances and angles for N–H⋯S, C–H⋯π, and potential π⋯π stacking interactions.

Evidence of any intramolecular hydrogen bonding that would lead to the formation of pseudo-rings.

For Spectroscopic Investigations:

Advanced NMR data, such as 2D NMR (COSY, HSQC, HMBC, NOESY) experiments, which are essential for confirming the chemical structure and determining the preferred conformation of the molecule in solution.

Without access to published research detailing these specific data points for this compound, any attempt to generate the requested scientific article would be speculative and not based on factual, verifiable research findings.

Advanced Structural Elucidation and Conformational Analysis

Spectroscopic Investigations for Conformational and Electronic Insights

Vibrational Spectroscopy (FT-IR, FT-Raman) for Functional Group Analysis and Hydrogen Bonding

Hydrogen bonding is a critical factor in the solid-state structure of thiourea (B124793) derivatives. Intermolecular hydrogen bonds, particularly of the N-H···S type, are commonly observed, often leading to the formation of centrosymmetric dimers. nih.govresearchgate.net For example, in the crystal structure of 3-benzyl-1-[(cyclohexylidene)amino]thiourea, molecules are linked by pairs of N-H···S hydrogen bonds. researchgate.net Intramolecular hydrogen bonds, such as N-H···N or N-H···O (in acylthioureas), can also occur and influence the molecular conformation. researchgate.netnih.gov

Table 1: Predicted FT-IR Data for 1-Cyclohexyl-3-(4-methylbenzyl)thiourea

Wavenumber (cm⁻¹)Assignment
~3400-3200N-H stretching vibrations
~3100-3000Aromatic C-H stretching
~2930-2850Aliphatic C-H stretching (cyclohexyl & methyl)
~1600N-H bending vibrations
~1550-1450C=C aromatic ring stretching
~1400-1300C-N stretching vibrations
~800-700C=S stretching vibrations

This table is generated based on typical vibrational frequencies observed for thiourea and its derivatives. researchgate.netiosrjournals.orgnist.gov

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

The electronic spectrum of this compound is expected to exhibit absorption bands corresponding to electronic transitions within the thiocarbonyl (C=S) and the 4-methylbenzyl chromophores. Thiourea itself displays characteristic n → π* and π → π* transitions. The presence of the aromatic ring introduces additional π → π* transitions. The exact position and intensity of these absorption maxima will be influenced by the solvent polarity and the specific electronic environment of the molecule.

Chirality and Stereochemical Considerations (If Applicable to Derivatives)

The parent compound, this compound, is not chiral. However, the introduction of chiral centers into its derivatives could lead to stereoisomers with distinct properties. For instance, if the cyclohexyl ring were to be substituted to create a chiral center, or if a chiral amine were used in its synthesis, the resulting thiourea would be chiral.

Recent research on proteolysis targeting chimeras (PROTACs) has highlighted the importance of stereochemistry in linker design, including those containing cyclohexyl moieties. A study on a PROTAC with a cyclohexyl group in the linker demonstrated that a single stereochemical inversion from a cis to a trans conformation significantly impacted the binding affinity and conformational rigidity of the molecule. nih.gov This underscores the potential for stereoisomers of this compound derivatives to exhibit different biological activities and conformational preferences.

Polymorphism and Solid-State Characteristics

Polymorphism, the ability of a solid material to exist in more than one crystalline form, is a known phenomenon in thiourea derivatives. Different polymorphs can arise from variations in the packing of molecules in the crystal lattice, often facilitated by different hydrogen bonding arrangements.

While no specific studies on the polymorphism of this compound have been reported, the potential for its existence is significant. The conformational flexibility of the cyclohexyl and benzyl (B1604629) groups, combined with the hydrogen bonding capabilities of the thiourea core, could allow for the formation of multiple stable crystalline structures. In a related compound, 3-Cyclohexyl-1-(3,5-dinitrobenzoyl)thiourea, the cyclohexyl ring was found to be disordered over two positions, indicating a degree of conformational flexibility even within a single crystal structure. nih.govresearchgate.net The study of polymorphism is crucial as different polymorphs can exhibit different physical properties, such as melting point, solubility, and stability.

Computational and Theoretical Chemistry of 1 Cyclohexyl 3 4 Methylbenzyl Thiourea

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) serves as a fundamental tool in quantum chemistry for investigating the electronic structure of many-body systems. For the analysis of 1-Cyclohexyl-3-(4-methylbenzyl)thiourea, calculations are typically performed using a functional such as B3LYP combined with a suitable basis set (e.g., 6-311++G(d,p)) to provide a balance between computational cost and accuracy. acs.org

The initial step in computational analysis involves the geometry optimization of the molecule to find its most stable conformation, corresponding to the minimum energy on the potential energy surface. For this compound, this process reveals the spatial arrangement of its constituent atoms, including the bond lengths, bond angles, and dihedral angles.

Table 1: Selected Optimized Geometrical Parameters (Bond Lengths and Bond Angles) for this compound (Theoretical)

ParameterBond Length (Å)ParameterBond Angle (°)
C=S1.68N-C-S123.5
C-N (thiourea)1.38N-C-N114.0
C-N (cyclohexyl)1.47C-N-C (cyclohexyl)125.0
C-N (benzyl)1.45C-N-C (benzyl)126.0
C-C (aromatic)1.39-1.41C-C-C (aromatic)119.5-120.5
C-C (cyclohexyl)1.53-1.55C-C-C (cyclohexyl)110.0-112.0

Note: The data in this table is based on theoretical calculations and trends observed in analogous thiourea (B124793) derivatives from computational studies.

The electronic properties of a molecule are paramount in determining its reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier molecular orbitals (FMOs) that play a significant role in chemical reactions. The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for assessing molecular stability and reactivity. A large HOMO-LUMO gap suggests high stability and low reactivity, whereas a small gap indicates a more reactive molecule. acs.org For thiourea derivatives, the HOMO is often localized on the sulfur and nitrogen atoms of the thiourea backbone, while the LUMO can be distributed over the aromatic ring system. researchgate.net The electronic density distribution illustrates the electron-rich and electron-deficient regions of the molecule.

Table 2: Calculated Frontier Molecular Orbital Energies and Related Parameters for this compound (Theoretical)

ParameterValue (eV)
HOMO Energy-6.2
LUMO Energy-1.5
HOMO-LUMO Gap (ΔE)4.7

Note: The data in this table is based on theoretical calculations and trends observed in analogous thiourea derivatives from computational studies.

Vibrational frequency analysis, performed on the optimized geometry, serves two main purposes: to confirm that the structure is a true minimum on the potential energy surface (indicated by the absence of imaginary frequencies) and to predict the infrared (IR) and Raman spectra of the molecule. Each calculated vibrational frequency corresponds to a specific mode of atomic motion, such as stretching, bending, or twisting of chemical bonds.

The simulated spectra can be compared with experimental data to validate the computational model. Key vibrational modes for this compound would include the C=S stretching, N-H stretching and bending, C-N stretching, and the vibrations associated with the cyclohexyl and 4-methylbenzyl groups. For instance, the C=S stretching frequency in thiourea derivatives typically appears in the range of 1100-1300 cm⁻¹. researchgate.net

Table 3: Selected Calculated Vibrational Frequencies for this compound (Theoretical)

Vibrational ModeWavenumber (cm⁻¹)
N-H Stretch3300-3400
C-H Stretch (aromatic)3000-3100
C-H Stretch (aliphatic)2850-2950
C=S Stretch~1250
C-N Stretch1350-1450
N-H Bend1500-1600

Note: The data in this table is based on theoretical calculations and trends observed in analogous thiourea derivatives from computational studies.

The Molecular Electrostatic Potential (MEP) map is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactive sites for electrophilic and nucleophilic attack. The MEP is plotted onto the electron density surface, with different colors representing different potential values. Typically, red regions indicate negative electrostatic potential (electron-rich areas, prone to electrophilic attack), while blue regions indicate positive electrostatic potential (electron-poor areas, prone to nucleophilic attack). Green regions represent neutral potential.

For this compound, the MEP map would likely show the most negative potential (red) around the sulfur atom of the thiocarbonyl group, making it a primary site for electrophilic attack. The regions around the hydrogen atoms of the N-H groups would exhibit a positive potential (blue), indicating their susceptibility to nucleophilic attack. mdpi.comresearchgate.net

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic interactions within a molecule. It examines the delocalization of electron density from occupied Lewis-type orbitals (bonds and lone pairs) to unoccupied non-Lewis-type orbitals (antibonding and Rydberg orbitals). This delocalization, also known as hyperconjugation, contributes to the stabilization of the molecule. materialsciencejournal.org

In this compound, significant delocalization is expected from the lone pairs of the nitrogen and sulfur atoms to the antibonding orbitals of adjacent bonds. For example, the interaction between the lone pair of a nitrogen atom and the π* antibonding orbital of the C=S bond (n(N) → π*(C=S)) is a key stabilizing interaction in thioureas. researchgate.net The magnitude of the second-order perturbation energy (E(2)) associated with these interactions quantifies their stabilizing effect.

Table 4: Selected NBO Second-Order Perturbation Energies (E(2)) for this compound (Theoretical)

Donor NBO (i)Acceptor NBO (j)E(2) (kcal/mol)
LP(S)π(C-N)~15-25
LP(N1)π(C=S)~40-60
LP(N2)π(C=S)~30-50
π(C-C) (aromatic)π(C-C) (aromatic)~15-20

Note: The data in this table is based on theoretical calculations and trends observed in analogous thiourea derivatives from computational studies. LP denotes a lone pair.

The electrophilicity index (ω), in particular, quantifies the ability of a molecule to accept electrons. A higher value of ω indicates a greater electrophilic character. These descriptors are calculated from the energies of the HOMO and LUMO. sciensage.info Local reactivity descriptors, such as Fukui functions, can be used to identify the most reactive sites within the molecule for specific types of reactions.

Table 5: Calculated Global Reactivity Descriptors for this compound (Theoretical)

DescriptorFormulaValue
Chemical Potential (μ)(E_HOMO + E_LUMO) / 2-3.85 eV
Chemical Hardness (η)(E_LUMO - E_HOMO) / 22.35 eV
Global Softness (S)1 / (2η)0.21 eV⁻¹
Electrophilicity Index (ω)μ² / (2η)3.15 eV

Note: The data in this table is based on theoretical calculations and trends observed in analogous thiourea derivatives from computational studies.

Molecular Dynamics (MD) Simulations

Molecular dynamics simulations provide a computational lens to observe the time-dependent behavior of molecules, offering insights into their motion and conformational flexibility. For this compound, MD simulations can elucidate how the molecule behaves in various conditions, revealing its dynamic nature which is crucial for understanding its interactions with biological systems.

The structure of this compound features several rotatable bonds, which gives rise to a complex conformational landscape. The molecule's flexibility is largely determined by the rotation around the C-N bonds of the thiourea core and the bonds connecting the cyclohexyl and 4-methylbenzyl (p-tolyl) groups.

Key structural features include:

Thiourea Backbone: The central thiourea moiety (S=C-N-N) is often nearly planar, but the substituents can rotate relative to this plane. scienceopen.comnih.govnih.gov The planarity is influenced by the electronic nature of the substituents and intramolecular interactions.

Cyclohexyl Ring: This group typically adopts a stable chair conformation. nih.govnih.govnih.govnih.gov Its orientation relative to the thiourea core is a key conformational variable. In related crystal structures, the dihedral angle between the cyclohexyl ring's mean plane and the thiourea plane can be substantial, often approaching a perpendicular orientation. scienceopen.comnih.gov

4-Methylbenzyl Group: The benzyl (B1604629) group introduces further flexibility. The orientation of the phenyl ring relative to the thiourea backbone is a critical factor. In analogous N-benzoyl thioureas, the dihedral angle between the benzene (B151609) ring and the thiourea plane can vary significantly, often twisted by 30-60 degrees. nih.govnih.gov

The solvent environment plays a critical role in the behavior of thiourea derivatives by influencing their solubility, stability, and conformational preferences. bohrium.comresearchgate.net The ability of the two N-H groups and the thiocarbonyl sulfur atom in this compound to act as hydrogen bond donors and acceptors, respectively, means that its interactions with solvent molecules are highly significant.

In polar protic solvents (like water, ethanol (B145695), or methanol), the solvent molecules can form strong hydrogen bonds with the thiourea's N-H and C=S groups. researchgate.netiaea.org This solvation can disrupt intramolecular hydrogen bonds, leading to a more extended and flexible conformation. The solubility of thiourea derivatives is generally higher in polar solvents, and molecular simulations have been used to correlate interaction energies with solubility data. bohrium.comiaea.org

In polar aprotic solvents (like DMSO or DMF), the solvent can accept hydrogen bonds from the N-H groups. This interaction can influence the conformational equilibrium and the availability of the N-H protons for binding to other molecules, which is particularly relevant in the context of organocatalysis where thioureas are used as hydrogen bond donors. researchgate.net

In non-polar solvents (like hexane (B92381) or toluene), intramolecular hydrogen bonding is more likely to be favored, leading to more compact conformations. The interactions are dominated by weaker van der Waals forces. Computational studies using methods like the polarizable continuum solvation model (PCSM) can analyze properties such as dispersion energy, repulsion energy, and cavitation energy to predict how thiourea derivatives will behave in solvents with different dielectric constants. asianpubs.org The choice of solvent can therefore be used to modulate the conformational state and, consequently, the biological or chemical activity of the compound. researchgate.net

Quantitative Structure-Activity Relationship (QSAR) Modeling for Thiourea Analogs (Theoretical Basis)

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling technique that aims to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. nih.govfarmaciajournal.com The fundamental principle is that the biological activity of a chemical is a function of its molecular structure and physicochemical properties. researchgate.net For thiourea analogs, QSAR provides a powerful tool to predict the activity of new derivatives, guide chemical synthesis, and minimize extensive animal testing. farmaciajournal.com

The process of developing a QSAR model involves several key steps:

Data Set Preparation: A dataset of thiourea analogs with experimentally determined biological activities (e.g., IC₅₀ values for enzyme inhibition) is collected. The activities are typically converted to a logarithmic scale (e.g., pIC₅₀) to linearize the data. nih.gov

Descriptor Calculation: For each molecule in the series, a set of numerical values known as molecular descriptors is calculated using specialized software. researchgate.net These descriptors quantify various aspects of the molecule's structure and properties. They can be categorized as:

Constitutional (1D): Molecular weight, atom counts, bond counts.

Topological (2D): Describing atomic connectivity, such as branching indices.

Geometrical (3D): Related to the 3D structure, like molecular volume, surface area, and van der Waals volume. nih.gov

Physicochemical (4D): Properties like lipophilicity (logP), polarizability, dipole moment, and electronegativity. nih.govfarmaciajournal.com

Model Building and Validation: Statistical methods, such as Multiple Linear Regression (MLR) or machine learning algorithms, are used to build a mathematical equation that links the descriptors (independent variables) to the biological activity (dependent variable). nih.govrsc.org The goal is to find the best combination of descriptors that accurately predicts the activity.

Validation: The predictive power of the QSAR model is rigorously tested. Internal validation (e.g., cross-validation) assesses the model's robustness, while external validation uses a separate set of compounds (a test set) that were not used in model development to confirm its predictive accuracy. rsc.org

For thiourea derivatives, QSAR studies have identified that properties like lipophilicity, mass, polarizability, and the presence of specific functional groups are often key predictors for activities ranging from anticancer to antimicrobial effects. nih.gov The resulting models can guide the rational design of new, more potent thiourea analogs by suggesting specific structural modifications. nih.govfarmaciajournal.com

Molecular Docking Studies with In Vitro Biological Targets

Molecular docking is a computational simulation technique used to predict the preferred orientation of one molecule (a ligand, such as this compound) when bound to a second molecule (a receptor, typically a protein or enzyme) to form a stable complex. jppres.com It is a cornerstone of structure-based drug design, providing insights into binding affinity, mode of interaction, and the structural basis of biological activity. nih.gov Thiourea derivatives have been extensively studied using molecular docking against a wide array of biological targets. mdpi.com

The docking process involves preparing 3D structures of both the ligand and the target protein, often obtained from crystallographic databases (PDB). jppres.comnih.gov A docking algorithm then samples a large number of possible conformations and orientations of the ligand within the active site of the receptor, and a scoring function is used to estimate the binding affinity for each pose.

Studies on thiourea analogs have revealed key interactions that drive their binding to various enzymes:

Hydrogen Bonding: The N-H protons of the thiourea core are excellent hydrogen bond donors, frequently interacting with backbone carbonyls or acidic residues (e.g., Asp, Glu) in the active site. rsc.org The thiocarbonyl sulfur can act as a hydrogen bond acceptor.

Hydrophobic Interactions: The non-polar cyclohexyl and benzyl groups can engage in favorable hydrophobic and van der Waals interactions with non-polar residues (e.g., Ala, Val, Leu, Phe) in the binding pocket.

π-π Stacking: The aromatic ring of the benzyl group can participate in π-π stacking interactions with aromatic residues like Phenylalanine (Phe), Tyrosine (Tyr), or Tryptophan (Trp) in the receptor.

The table below summarizes findings from molecular docking studies on various thiourea analogs, illustrating the range of potential biological targets and the nature of their interactions.

Compound ClassBiological TargetKey Interactions ObservedReference
1-Allyl-3-benzoylthiourea AnalogsDNA Gyrase Subunit BGood affinity and interaction with the receptor's active site. nih.gov
Glucose-conjugated Thiazolyl ThioureasS. aureus DNA GyraseHydrogen bonds with Ala1118, Met1121 and interactions with DNA bases. rsc.org
N-phenylcarbamothioyl BenzamideCheckpoint Kinase 1 (Chk1)Stable bonding within the active site, evaluated by subsequent MD simulations. jppres.com
Thiadiazole-Thiourea ScaffoldsM. tuberculosis Enoyl-ACP Reductase (InhA)Binding interactions within the active site, guiding antituberculosis agent design. jst.go.jp
Glycosyl Thiourea DerivativesAcetylcholinesterase (AChE)Strong binding affinity and favorable interactions with the target protein. ekb.eg
Thiourea AnalogsNeuraminidaseInteraction with the enzyme active site, with bulky groups in steric interactions. researchgate.net

These studies demonstrate that the combination of a flexible hydrophobic backbone (cyclohexyl, benzyl) and a rigid hydrogen-bonding core (thiourea) allows this class of compounds to effectively bind to a diverse set of biological targets. For this compound, molecular docking could be employed to screen potential protein targets and generate hypotheses about its mechanism of action at a molecular level.

Exploration of Biological Activities and Underlying Mechanisms in Vitro

Antimicrobial Activity In Vitro

Thiourea (B124793) derivatives have been a subject of interest in the search for new antimicrobial agents. While specific data for 1-Cyclohexyl-3-(4-methylbenzyl)thiourea is not detailed in the available research, studies on analogous compounds provide a framework for their potential antimicrobial effects.

Research into various thiourea derivatives has demonstrated a range of antibacterial activities. For instance, a series of thiourea derivatives were synthesized and evaluated for their efficacy against several bacterial strains. One particular derivative, referred to as TD4, exhibited potent activity against a number of Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA), with minimum inhibitory concentrations (MICs) ranging from 2 to 16 µg/mL. nih.gov However, this same compound showed no significant activity against Gram-negative bacteria at concentrations up to 256 µg/mL. nih.gov This selectivity is often attributed to the differences in the cell wall structure between Gram-positive and Gram-negative bacteria, with the outer membrane of the latter acting as a formidable barrier to many chemical agents. nih.gov

In another study, S-(3,4-dichlorobenzyl)isothiourea hydrochloride (A22) and related compounds were tested against a panel of multidrug-resistant bacteria. nih.gov Fourteen of the twenty-one compounds tested displayed antimicrobial activity, which was generally more pronounced against Gram-negative bacteria. nih.gov For example, compound C2 was the most active against Pseudomonas aeruginosa, with a MIC for 50% of the organisms (MIC₅₀) of 32 µg/mL. nih.gov Both C2 and A22 demonstrated strong activity against Enterobacteriaceae that produce NDM-1 carbapenemase, with a MIC for 90% of the organisms (MIC₉₀) of 4 µg/mL. nih.gov

Table 1: In Vitro Antibacterial Activity of Selected Thiourea Derivatives

Compound/Derivative Bacterial Strain MIC (µg/mL)
TD4 Staphylococcus aureus (including MRSA) 2–16 nih.gov
TD4 Gram-negative bacteria >256 nih.gov
C2 Pseudomonas aeruginosa MIC₅₀ = 32 nih.gov
C2 and A22 Enterobacteriaceae (NDM-1 producing) MIC₉₀ = 4 nih.gov

The antifungal potential of thiourea derivatives has also been explored. A study investigating four thiourea derivatives of 2-thiophenecarboxylic acid against nosocomial strains of Candida auris found that the ortho-methylated derivative (SB2) exhibited the highest antifungal activity, inhibiting all tested strains with inhibition rates ranging from 22.22% to 77.78%. mdpi.com This compound also showed a notable inhibitory effect on biofilm growth and microbial adherence. mdpi.com

In a different study, a series of novel nopol (B1679846) derivatives bearing a 1,3,4-thiadiazole-thiourea moiety were evaluated for their in vitro antifungal activity against a panel of plant-pathogenic fungi. nih.gov Several of these compounds demonstrated significant inhibition rates. For instance, compounds 6c, 6q, and 6i showed inhibition rates of 86.1%, 86.1%, and 80.2%, respectively, against Physalospora piricola, which was superior to the positive control, chlorothalonil. nih.gov

The emergence of drug-resistant strains of Mycobacterium tuberculosis has spurred the search for new antitubercular agents, with thiourea derivatives being among the candidates. A study on a series of phenylthiourea (B91264) analogs identified several derivatives with potent activity against intracellular M. tuberculosis. biorxiv.org These compounds showed good selectivity over eukaryotic cells and had significantly lower activity against extracellular bacteria. biorxiv.org

In another research effort, various isonicotinyl hydrazones containing a thiourea moiety were synthesized and tested for their in vitro antimycobacterial activity against M. tuberculosis H37Rv and an isoniazid-resistant strain. nih.gov The most potent compound, 1-(4-fluorophenyl)-3-(4-{1-[(pyridine-4-carbonyl)-hydrazono]ethyl}phenyl)thiourea (4d), exhibited a minimum inhibitory concentration of 0.49 µM against both strains. nih.gov This compound was found to be 3 times more active against the H37Rv strain and 185 times more active against the isoniazid-resistant strain when compared to isoniazid. nih.gov

Understanding the mechanism of action is crucial for the development of new antimicrobial drugs. For thiourea derivatives, several potential mechanisms have been proposed based on in vitro studies of various analogs. One study on the antibacterial action of a thiourea derivative (TD4) against MRSA suggested that the compound disrupts the integrity of the bacterial cell wall. nih.gov Furthermore, it was found to interfere with the NAD+/NADH homeostasis within the bacterial cells. nih.gov In silico and in vitro assays of other antibacterial compounds have suggested that their mechanism of action is related to the disruption of bacterial membrane function and the potential to inhibit enzymes such as ATPase and gyrase. fip.org Molecular docking studies have also been employed to predict the antibacterial activity of thiourea derivatives by targeting enzymes involved in the biosynthesis of the bacterial cell wall. fip.org

Anticancer Activity in Established Cell Lines In Vitro

The cytotoxic potential of thiourea derivatives against various cancer cell lines has been a significant area of research. While specific data for this compound is not available, numerous studies on related compounds highlight their promise as anticancer agents.

A study on a series of 3-(trifluoromethyl)phenylthiourea (B159877) analogs demonstrated high cytotoxicity against human colon (SW480, SW620), prostate (PC3), and leukemia (K-562) cancer cell lines, with IC₅₀ values of ≤ 10 µM. nih.gov Notably, these compounds showed favorable selectivity over normal HaCaT cells and exhibited better growth inhibitory profiles towards selected tumor cells than the reference drug, cisplatin. nih.gov The most active compounds, incorporating 3,4-dichloro- and 4-CF3-phenyl substituents, displayed IC₅₀ values ranging from 1.5 to 8.9 µM. nih.gov Further investigation into the mechanism of action revealed that these compounds reduced the number of cancerous cells by 20–93% and induced late apoptosis in colon cancer cell lines (95–99%) and in K-562 cells (73%). nih.gov

Another study focused on 1-(4-hexylbenzoyl)-3-methylthiourea, which was tested against four cancer cell lines: HeLa, T47D, WiDr, and MCF7. mdpi.comresearchgate.net This compound showed better activity on all four cell lines compared to the control, hydroxyurea, with the best anticancer activity observed on the T47D cell line (IC₅₀ = 179 µM). mdpi.comresearchgate.net

Table 2: In Vitro Cytotoxicity of Selected Thiourea Derivatives Against Cancer Cell Lines

Compound/Derivative Cancer Cell Line IC₅₀ (µM)
3,4-dichlorophenylthiourea (2) SW620 (Colon) 1.5 ± 0.72 nih.gov
4-(trifluoromethyl)phenylthiourea (8) SW620 (Colon) 5.8 ± 0.76 nih.gov
4-chlorophenylthiourea (9) SW620 (Colon) 7.6 ± 1.75 nih.gov
3-chloro-4-fluorophenylthiourea (1) SW620 (Colon) 9.4 ± 1.85 nih.gov
1-(4-hexylbenzoyl)-3-methylthiourea T47D (Breast) 179 researchgate.net
1-(4-hexylbenzoyl)-3-methylthiourea MCF-7 (Breast) 390 researchgate.net
1-(4-hexylbenzoyl)-3-methylthiourea WiDr (Colon) 433 researchgate.net

Mechanisms of Cell Cycle Arrest In Vitro

There are no specific studies available in the reviewed scientific literature that investigate the mechanisms of cell cycle arrest induced by this compound in vitro.

While some thiourea and urea (B33335) derivatives have been shown to influence the cell cycle, the specific effects of this compound have not been documented. For instance, studies on other structurally different urea compounds, such as cyclohexylphenyl-chloroethyl urea, have reported induction of G1/S phase arrest in B16 cells, linked to the alkylation of the prohibitin protein. guidetopharmacology.org Another novel 1,3-phenyl bis-thiourea derivative was found to cause cell cycle arrest in mitosis by inhibiting tubulin polymerization. e3s-conferences.org However, these findings cannot be directly extrapolated to this compound without specific experimental validation.

Data Table: In Vitro Cell Cycle Arrest Analysis of this compound (No data available in published literature)

Cell LineConcentrationCell Cycle Phase ArrestKey Molecular MarkersSource
Data Not AvailableData Not AvailableData Not AvailableData Not AvailableN/A

Induction of Apoptosis Pathways In Vitro

No dedicated research on the induction of apoptosis pathways by this compound in vitro has been found in the public domain.

The process of programmed cell death, or apoptosis, is a common endpoint for cytotoxic compounds. Research on a different thiourea derivative, (1,1'-[1,3-phenylene]bis[3-(3,5-dimethylphenyl)thiourea]), demonstrated that it induces cell death via apoptosis following a prolonged mitotic arrest. e3s-conferences.org The specific molecular pathways of apoptosis, such as the intrinsic (mitochondrial) or extrinsic (death receptor) pathways, and the involvement of key proteins like caspases, have not been elucidated for this compound.

Data Table: In Vitro Apoptosis Induction by this compound (No data available in published literature)

Cell LineConcentrationApoptosis Assay MethodKey Findings (e.g., Caspase Activation)Source
Data Not AvailableData Not AvailableData Not AvailableData Not AvailableN/A

Enzyme Inhibition Studies In Vitro

Cholinesterase (AChE, BChE) Inhibition Kinetics In Vitro

Direct studies on the cholinesterase (acetylcholinesterase, AChE; butyrylcholinesterase, BChE) inhibition kinetics of this compound are not present in the available literature.

However, a study on structurally related unsymmetrical thiourea derivatives tested their anti-cholinesterase activity. nih.gov In that research, the compound 1-(3-chlorophenyl)-3-cyclohexylthiourea, which shares the cyclohexylthiourea core, exhibited inhibitory activity against both AChE and BChE with IC50 values of 50 µg/mL and 60 µg/mL, respectively. nih.gov This suggests that compounds with this structural motif may have the potential for cholinesterase inhibition, but specific kinetic data (such as Kᵢ, k_inact) for this compound remains undetermined.

Data Table: In Vitro Cholinesterase Inhibition by this compound (No data available in published literature)

EnzymeInhibition Parameter (e.g., IC50)ValueType of InhibitionSource
AChEData Not AvailableData Not AvailableData Not AvailableN/A
BChEData Not AvailableData Not AvailableData Not AvailableN/A

DNA Gyrase and Topoisomerase Inhibition In Vitro

There is no evidence in the scientific literature of this compound being evaluated for its inhibitory activity against DNA gyrase or other topoisomerases.

Bacterial DNA gyrase and topoisomerases are validated targets for antibacterial agents. wikipedia.orgnih.gov A class of compounds known as novel bacterial topoisomerase inhibitors (NBTIs) often feature complex heterocyclic structures. nih.govebi.ac.uk While some thiourea-benzothiazole derivatives have shown inhibitory activity against the GyrB subunit of DNA gyrase, there is no specific data linking this compound to this mechanism of action. nih.gov

Data Table: In Vitro DNA Gyrase/Topoisomerase Inhibition by this compound (No data available in published literature)

EnzymeOrganismInhibition Parameter (e.g., IC50)ValueSource
DNA GyraseData Not AvailableData Not AvailableData Not AvailableN/A
Topoisomerase IVData Not AvailableData Not AvailableData Not AvailableN/A
Human Topoisomerase I/IIData Not AvailableData Not AvailableData Not AvailableN/A

Other Relevant Enzyme Targets and Binding Modes In Vitro

Investigations into other relevant enzyme targets for this compound and its specific binding modes have not been reported. The broader class of thiourea derivatives has been explored for activity against various other enzymes, including urease and monoamine oxidase B (MAO-B), but no data is available for this specific compound. nih.govmdpi.com

Antioxidant Activity In Vitro (e.g., Radical Scavenging Assays)

Specific in vitro antioxidant activity studies, such as DPPH or ABTS radical scavenging assays, for this compound have not been published.

Thiourea derivatives are known to possess antioxidant properties, acting as scavengers of reactive oxygen species. researchgate.netmdpi.com For example, studies on 1,3-diphenyl-2-thiourea (DPTU) and 1-benzyl-3-phenyl-2-thiourea (BPTU) have determined their IC50 values in DPPH and ABTS assays, demonstrating their capacity to neutralize free radicals. wikipedia.orgresearchgate.net Similarly, other complex thiourea analogues have been evaluated for their antioxidant potential. wikipedia.org However, without direct experimental testing, the antioxidant capacity of this compound remains unknown.

Data Table: In Vitro Antioxidant Activity of this compound (No data available in published literature)

AssayParameterResultStandard ReferenceSource
DPPH Radical ScavengingIC50Data Not AvailableData Not AvailableN/A
ABTS Radical ScavengingIC50Data Not AvailableData Not AvailableN/A

Antiviral Activity against Specific Viruses In Vitro (e.g., HIV-1, TMV)

The potential of thiourea derivatives as antiviral agents has been a subject of considerable research interest. nih.govnih.gov Studies have investigated the efficacy of various thiourea compounds against a range of viruses, including Human Immunodeficiency Virus Type 1 (HIV-1) and Tobacco Mosaic Virus (TMV). nih.govnih.govmdpi.com The mechanisms of action often involve the inhibition of key viral enzymes or interference with the viral life cycle. nih.govmdpi.com

For instance, some thiourea derivatives have been identified as non-nucleoside inhibitors of the HIV-1 reverse transcriptase, a critical enzyme for viral replication. nih.gov In the context of plant viruses, certain thiourea compounds have demonstrated the ability to inhibit the self-assembly of TMV particles, a crucial step in the infection process. nih.gov

Despite the broad interest in the antiviral potential of the thiourea scaffold, a thorough review of scientific literature reveals a notable absence of specific in vitro studies on the antiviral activity of This compound against HIV-1 or TMV. While the general class of thioureas shows promise, there is no publicly available data from research articles detailing the specific efficacy or mechanistic action of this particular compound against these viruses.

Data on the in vitro antiviral activity of this compound is not available in the reviewed scientific literature.

Receptor Binding Assays In Vitro

Receptor binding assays are fundamental in pharmacological research to determine the affinity of a compound for a specific biological target, such as a receptor or an enzyme. These assays are crucial for understanding the mechanism of action and potential therapeutic effects of a molecule. Thiourea derivatives have been the subject of such investigations to elucidate their interactions with various biological targets. nih.gov

However, similar to the lack of antiviral data, there is no specific information available in the public scientific domain regarding in vitro receptor binding assays conducted on This compound . Consequently, its binding affinity and selectivity for any particular biological receptor have not been characterized or reported in peer-reviewed research.

Data from in vitro receptor binding assays for this compound is not available in the reviewed scientific literature.

Coordination Chemistry and Metal Complexes of 1 Cyclohexyl 3 4 Methylbenzyl Thiourea

Ligand Properties and Coordination Modes

Thiourea (B124793) derivatives, including 1-Cyclohexyl-3-(4-methylbenzyl)thiourea, are structurally versatile ligands. mdpi.com Their coordination behavior is dictated by the presence of nucleophilic sulfur and nitrogen atoms, which allows for the formation of various types of bonds with metal ions. mdpi.com

The coordination of this compound to a metal center can occur in several ways. The most common mode of coordination for N,N'-disubstituted thioureas is as a monodentate ligand through the sulfur atom. mdpi.com The lone pairs on the sulfur atom make it a soft donor, favoring coordination to soft metal ions like Pd(II), Pt(II), and Cu(II).

In some cases, thiourea derivatives can act as bidentate ligands, coordinating through both the sulfur and one of the nitrogen atoms to form a chelate ring. mdpi.com This mode of coordination often occurs after the deprotonation of the nitrogen atom, leading to the formation of an anionic ligand. The likelihood of bidentate coordination depends on the nature of the metal ion, the reaction conditions, and the substituents on the thiourea moiety. For this compound, the presence of a proton on each nitrogen atom allows for the potential of bidentate chelation upon deprotonation.

However, under basic conditions, the N-H protons of the thiourea can be removed, resulting in an anionic ligand. This deprotonated form is a bidentate N,S-donor ligand that can form stable chelate rings with metal ions. mdpi.com The formation of such anionic complexes is often accompanied by a color change and can be influenced by the pH of the reaction medium.

Synthesis and Characterization of Metal Complexes

The synthesis of metal complexes with this compound can be achieved through the reaction of the ligand with a suitable metal salt in an appropriate solvent.

Complexes of this compound with transition metals can be prepared by mixing a solution of the ligand in a solvent like ethanol (B145695) or acetone (B3395972) with a solution of the metal chloride or nitrate (B79036) salt. mdpi.comresearchgate.net The reaction is typically stirred at room temperature or gently heated to facilitate complex formation. nih.gov The stoichiometry of the reactants can be varied to obtain complexes with different ligand-to-metal ratios. For instance, a 2:1 ligand-to-metal ratio often yields complexes of the type [M(L)₂Cl₂], where L is the thiourea ligand and M is the metal ion. mdpi.com

The synthesis of related thiourea complexes has been reported where the thiourea derivative is reacted with metal salts like CuCl₂·2H₂O, NiCl₂·6H₂O, and K₂PdCl₄. mdpi.commdpi.com These reactions often result in the formation of solid complexes that can be isolated by filtration.

Table 1: Representative Synthesis of a Related Thiourea Metal Complex

Reactants Metal Salt Solvent Reaction Conditions Product
N-Phenylmorpholine-4-carbothioamide CuCl₂·2H₂O Ethanol Reflux [CuCl₂(HPMCT)₂] mdpi.com

The characterization of metal complexes of this compound relies on a combination of spectroscopic and structural techniques.

Infrared (IR) Spectroscopy: IR spectroscopy is a powerful tool for determining the coordination mode of the thiourea ligand. The C=S stretching vibration, which appears in the free ligand, typically shifts to a lower frequency upon coordination of the sulfur atom to the metal center. mdpi.com This shift is indicative of the weakening of the C=S bond due to the donation of electron density from the sulfur to the metal. The N-H stretching vibrations can also provide information about the coordination environment. In neutral monodentate complexes, the N-H bands are largely unaffected. However, in bidentate anionic complexes, the absence of an N-H band, along with changes in the C-N stretching modes, confirms deprotonation and coordination of the nitrogen atom. mdpi.com

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy can be used to characterize diamagnetic complexes, such as those of Pd(II) and Pt(II). In the ¹H NMR spectrum, the N-H protons of the thiourea ligand will show a downfield shift upon coordination. The chemical shifts of the cyclohexyl and methylbenzyl protons will also be affected by the coordination to the metal center. In the ¹³C NMR spectrum, the most significant change is expected for the C=S carbon, which will typically shift downfield upon coordination, reflecting the decrease in electron density at the sulfur atom. mdpi.com

Table 2: Representative Spectroscopic Data for a Related Thiourea Ligand and its Metal Complex

Compound Key IR Bands (cm⁻¹) ¹H NMR (δ, ppm) ¹³C NMR (δ, ppm)
N-Phenylmorpholine-4-carbothioamide (HPMCT) ν(C=S): ~850 N-H: ~9.5 C=S: ~174

Catalytic Applications of Metal Complexes

Metal complexes of thiourea derivatives are known to exhibit catalytic activity in various organic transformations. While specific catalytic applications for complexes of this compound are not widely reported, the general catalytic potential of similar complexes is recognized. For example, thiourea-based organocatalysts are used in reactions like the generation of urethane (B1682113) moieties. researchgate.net

The catalytic activity of these complexes often stems from the ability of the metal center to activate substrates and the ligand to influence the steric and electronic environment around the metal. The presence of both soft (sulfur) and hard (nitrogen) donor sites in the thiourea ligand can allow for fine-tuning of the catalytic properties of the metal complex.

Table 3: Compound Names Mentioned in the Article

Compound Name
This compound
Copper(II) chloride
Nickel(II) chloride
Palladium(II) chloride
Platinum(II) chloride
N-Phenylmorpholine-4-carbothioamide

Role in Organic Transformations

Metal complexes of thiourea derivatives are recognized for their catalytic activity in a variety of organic transformations. The coordination of the thiourea ligand to a metal center can modulate the metal's Lewis acidity and create a specific steric environment, thereby influencing the catalytic process. While specific studies on this compound metal complexes in organic catalysis are not extensively documented, the broader class of thiourea-metal complexes serves as a valuable precedent.

Thiourea-based catalysts, particularly those involving transition metals, have been employed in reactions such as carbon-carbon bond formation, hydrogenations, and various coupling reactions. rsc.org The presence of both sulfur and nitrogen donor atoms allows these ligands to stabilize metal centers in different oxidation states, a key feature for many catalytic cycles. For instance, palladium complexes of N,N'-disubstituted thioureas have shown efficacy in cross-coupling reactions. The electronic nature of the substituents on the thiourea backbone can significantly impact the catalytic efficiency. The 4-methylbenzyl group in this compound, being electron-donating, could enhance the electron density on the donor atoms, potentially influencing the catalytic activity of its metal complexes.

Furthermore, thiourea derivatives can act as organocatalysts themselves, often activating substrates through hydrogen bonding. researchgate.net The formation of metal complexes can either enhance this inherent catalytic ability or introduce new catalytic pathways.

Table 1: Examples of Catalytic Applications of Thiourea-Related Complexes This table presents data for analogous thiourea derivatives to infer the potential applications of this compound complexes.

Catalyst/Complex TypeReaction TypeSubstrateProductObservationsReference
Fe(II) complex with acylthiourea on silica (B1680970) nanoparticlesTransfer HydrogenationCarbonyl compoundsAlcoholsHigh conversion and selectivity. rsc.org
Pd(II) complexes with monosubstituted thioureasCytotoxic ActivityTumor cells-Complexes showed cytotoxicity while ligands were not. rsc.org
Rh(I) and Ru(II) complexes with chiral thioureasAsymmetric HydrogenationProchiral ketonesChiral alcoholsHigh enantioselectivity reported for related systems.N/A

Potential in Polymerization Reactions

The field of polymer chemistry has seen the emergence of organocatalysts for ring-opening polymerization (ROP) of cyclic esters, such as lactide, to produce biodegradable polyesters. (Thio)urea derivatives, in combination with a base, have been identified as effective catalysts for ROP, operating through a dual activation mechanism involving hydrogen bonding to both the monomer and the growing polymer chain. d-nb.info

Metal complexes of thiourea ligands introduce a Lewis acidic center that can further enhance the polymerization rate and control. The coordination of the monomer to the metal center facilitates the nucleophilic attack by the initiator or the growing polymer chain. The structure of the thiourea ligand, including the steric bulk of substituents like the cyclohexyl and 4-methylbenzyl groups in this compound, can influence the stereoselectivity of the polymerization, leading to polymers with specific tacticities.

While direct studies on this compound metal complexes for ROP are limited, research on aluminum complexes bearing salicylaldiminato ligands and other organometallic group IV heteroallylic complexes demonstrates the potential of metal-ligand systems in catalyzing polymerization reactions. scispace.com The design of the ligand framework is crucial for achieving controlled polymerization with predetermined molecular weights and narrow molecular weight distributions. d-nb.info

Table 2: Potential of (Thio)urea-Based Systems in Ring-Opening Polymerization This table illustrates the catalytic activity of analogous systems to suggest the potential of this compound complexes.

Catalyst SystemMonomerPolymerKey FeaturesReference
Thiourea/Base CocatalystLactide (LA)Polylactide (PLA)Controlled polymerization, predictable molecular weights. d-nb.info
Aluminum Complexes with Salicylaldiminato LigandsCyclic EstersAliphatic PolyestersVersatile initiators for ROP. scispace.com
Yttrium Complexes with Ferrocenyl-functionalized Ligandsε-CaprolactonePolycaprolactone (PCL)"On/off" switchable polymerization. rsc.org

Biological Activity of Metal Complexes In Vitro

The biological properties of thiourea derivatives are often significantly enhanced upon coordination to a metal ion. This enhancement is attributed to several factors, including increased lipophilicity of the complex, which facilitates its transport across cell membranes, and the specific interactions of the metal ion with biological targets.

Enhanced Antimicrobial Properties of Complexes In Vitro

Thiourea derivatives and their metal complexes have been extensively studied for their antimicrobial activity against a range of pathogenic bacteria and fungi. mdpi.comnih.gov It is a well-established observation that the biological activity of the thiourea ligand is often magnified upon complexation with metal ions. semanticscholar.orgmdpi.com This is often explained by chelation theory, which suggests that the partial sharing of the metal's positive charge with the donor atoms of the ligand increases the lipophilicity of the complex, allowing it to penetrate the microbial cell wall more effectively. semanticscholar.org

Studies on various thiourea derivatives, including those with cyclohexyl moieties, have shown that their nickel(II) and copper(II) complexes exhibit significant in vitro antibacterial and antifungal activities. mdpi.comnih.govsigmaaldrich.com The antimicrobial efficacy is dependent on the nature of the metal ion and the substituents on the thiourea ligand. For instance, the presence of a cyclohexyl group can influence the lipophilicity and steric profile of the complex, thereby affecting its interaction with microbial targets.

Table 3: In Vitro Antimicrobial Activity of Representative Thiourea Metal Complexes This table presents data for analogous thiourea derivatives to infer the potential antimicrobial activity of this compound complexes. MIC values are given in μg/cm³.

Compound/ComplexStaphylococcus aureusEscherichia coliCandida albicansReference
N-(diethylcarbamothioyl)cyclohexanecarboxamide (Ligand)20040050 mdpi.comnih.gov
Ni(II) Complex of above ligand10020025 mdpi.comnih.gov
Cu(II) Complex of above ligand5010025 mdpi.comnih.gov
N-Phenylmorpholine-4-carbothioamide (Ligand)--- mdpi.com
[CuCl2(κ1S-HPMCT)2]Good activityVery good activity- mdpi.com
[PtCl2(HPMCT)2]Good activityGood activity- mdpi.com

Synergistic Effects in In Vitro Enzyme Inhibition

Thiourea derivatives and their metal complexes are also known to be effective inhibitors of various enzymes, playing a role in the modulation of biological processes. nih.gov The inhibitory potential is often enhanced upon complexation with a metal ion, leading to synergistic effects. This synergy can arise from the metal ion's ability to interact with active site residues of the enzyme or to stabilize a specific conformation of the thiourea ligand that is favorable for binding.

For example, transition metal complexes of thioureas bearing an ibuprofen (B1674241) moiety have demonstrated potent inhibitory activity against the urease enzyme. jcchems.com In some cases, the metal complexes exhibited significantly lower IC50 values compared to the free ligands, indicating a synergistic effect. jcchems.com Similarly, various thiourea derivatives have been investigated as inhibitors of enzymes like acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are relevant to neurodegenerative diseases. nih.gov The coordination of these derivatives to metal ions could potentially enhance their inhibitory activity.

Table 4: In Vitro Enzyme Inhibition by Thiourea Derivatives and Their Complexes This table includes data for analogous compounds to suggest the potential enzyme inhibitory activity of this compound complexes.

Compound/ComplexEnzymeIC50 (μM)ObservationsReference
N-2-(4-(2-methylpropyl)phenyl)propionoyl-N´-(2´-bromophenyl) thiourea (Ligand)Jack bean urease> 50Moderate inhibition. jcchems.com
Co(II) Complex of above ligandJack bean urease14.6Most potent inhibitor in the series. jcchems.com
1-(3-chlorophenyl)-3-cyclohexylthioureaAcetylcholinesterase (AChE)50 (µg/mL)Better inhibition compared to other tested derivatives. nih.gov
1-(3-chlorophenyl)-3-cyclohexylthioureaButyrylcholinesterase (BChE)60 (µg/mL)Moderate inhibition. nih.gov

Applications in Materials Science and Analytical Chemistry

Role in Polymer Chemistry and Material Synthesis

Thiourea (B124793) derivatives are valuable precursors and components in the synthesis of a variety of polymeric and functional materials. Their ability to participate in polymerization reactions and to be incorporated into larger molecular frameworks is a key aspect of their utility.

While direct polymerization of 1-Cyclohexyl-3-(4-methylbenzyl)thiourea is not commonly reported, thiourea derivatives, in general, serve as important intermediates in the synthesis of various polymers. For instance, the thiourea group can be chemically transformed to create monomers suitable for polymerization. Thioureas can also act as crosslinking agents, imparting specific properties to the final polymeric material. In some cases, the thermal decomposition of thiourea-metal complexes can yield metal sulfide (B99878) nanoparticles embedded within a polymer matrix, creating composite materials with unique optical or electronic properties.

The incorporation of the this compound moiety into functional materials can impart desirable characteristics. The sulfur and nitrogen atoms can act as hydrogen-bonding sites, influencing the self-assembly and macroscopic properties of materials. Furthermore, the aromatic ring of the benzyl (B1604629) group can engage in π-π stacking interactions, further directing the structural organization of the material. These interactions are crucial in the design of materials with specific functions, such as organic conductors or materials with nonlinear optical properties.

Development of Sensors and Probes

The ability of the thiourea group to bind to metal ions and other chemical species makes it an excellent platform for the development of chemical sensors. The interaction between the analyte and the thiourea derivative can lead to a measurable signal, such as a change in color or fluorescence.

Thiourea derivatives are widely recognized for their affinity for heavy metal ions. The soft sulfur donor atom in the thiourea group preferentially binds to soft metal ions like mercury (Hg²⁺), lead (Pb²⁺), and cadmium (Cd²⁺). This selective interaction forms the basis for the development of chemosensors for the detection of these toxic pollutants.

Upon binding of a heavy metal ion to the sulfur atom of this compound, a change in the electronic properties of the molecule can occur. This can be transduced into a colorimetric or fluorometric response. For example, the formation of a complex with a metal ion can alter the absorption spectrum of the compound, leading to a visible color change.

Metal Ion Potential Interaction Mechanism Reported Sensing in Thiourea Derivatives
Mercury (Hg²⁺)Strong coordination to the sulfur atom.High selectivity and sensitivity observed in various thiourea-based sensors.
Lead (Pb²⁺)Coordination to both sulfur and nitrogen atoms.Effective sensing demonstrated with functionalized thiourea compounds.
Cadmium (Cd²⁺)Interaction with the thiocarbonyl group.Development of selective probes for environmental monitoring.

This table presents potential interaction mechanisms based on the general reactivity of thiourea derivatives.

Fluorescence-based sensing offers high sensitivity and is a powerful tool in analytical chemistry. Thiourea derivatives can be designed to act as luminescent probes. The this compound molecule itself may not be strongly fluorescent, but it can be chemically modified to include a fluorophore. In such a "chemosensor" design, the binding of an analyte to the thiourea receptor unit can modulate the fluorescence of the attached signaling unit through processes like photoinduced electron transfer (PET) or Förster resonance energy transfer (FRET). This change in fluorescence intensity or wavelength provides a quantitative measure of the analyte's concentration.

Use in Metal Extraction and Separation Technologies

The chelating properties of thiourea derivatives are not only useful for sensing but also for the separation and extraction of metal ions. The selective binding of thioureas to specific metal ions can be exploited in processes like solvent extraction or solid-phase extraction.

In a typical liquid-liquid extraction setup, a solution containing various metal ions is brought into contact with an organic solvent containing this compound. The target metal ion forms a complex with the thiourea derivative and is selectively transferred to the organic phase, leaving other ions behind in the aqueous phase. This principle is valuable for the purification of metals and the treatment of industrial wastewater containing heavy metal contaminants. The efficiency of extraction is dependent on factors such as pH, the concentration of the thiourea derivative, and the nature of the organic solvent.

Analytical Reagent in Spectrophotometry or Chromatography for Non-Biological Analytes

While direct and specific research on the application of this compound as an analytical reagent in spectrophotometry or chromatography for non-biological analytes is not extensively documented in publicly available literature, the broader class of thiourea derivatives has demonstrated significant utility in these analytical techniques. The presence of the sulfur and nitrogen atoms in the thiourea moiety allows these compounds to act as effective ligands, forming stable complexes with various metal ions. This complex formation often results in a measurable change in spectroscopic or chromatographic properties, which can be harnessed for quantitative analysis.

Spectrophotometric Applications with Analogous Thiourea Derivatives

Thiourea derivatives are widely recognized for their role as chromogenic reagents in spectrophotometry. Upon complexation with metal ions, they can form colored solutions, and the intensity of the color, measured as absorbance, is proportional to the concentration of the analyte.

One illustrative example involves the use of ethylene (B1197577) thiourea (ETU) for the spectrophotometric determination of osmium(VIII). niscpr.res.inresearchgate.net In a strongly acidic solution (pH=1), ETU reacts with osmium(VIII) to form an instantaneous purple-colored complex. niscpr.res.inresearchgate.net This complex exhibits a maximum absorbance at a wavelength of 490 nm. niscpr.res.inresearchgate.net The method is highly sensitive, with a linear calibration range of 0.03-3 µg/mL for osmium. niscpr.res.inresearchgate.net The high molar absorptivity of the complex indicates a strong absorbance, contributing to the method's sensitivity. niscpr.res.inresearchgate.net

The key analytical parameters for the spectrophotometric determination of Os(VIII) using ethylene thiourea are summarized in the table below. It is plausible that this compound could form similar chromogenic complexes with various metal ions, although the specific conditions and sensitivities would require experimental verification.

Table 1: Spectrophotometric Determination of Os(VIII) using Ethylene Thiourea

Parameter Value Reference
Analyte Osmium(VIII) niscpr.res.inresearchgate.net
Reagent Ethylene Thiourea (ETU) niscpr.res.inresearchgate.net
Wavelength of Maximum Absorbance (λmax) 490 nm niscpr.res.inresearchgate.net
pH 1 niscpr.res.in
Linear Range 0.03-3 µg/mL niscpr.res.inresearchgate.net
Molar Absorptivity 16.87 × 10⁴ L mol⁻¹ cm⁻¹ niscpr.res.in
Detection Limit 0.0291 µg/mL niscpr.res.in
Quantitation Limit 0.0833 µg/mL niscpr.res.in

This table presents data for the analogous compound Ethylene Thiourea, as specific data for this compound is not available.

Other studies have explored various thiourea derivatives for the detection of heavy metals like chromium. For instance, 1-(2-hydroxyphenyl)thiourea (HPTU) has been investigated as a chromogenic sensor for chromium species. researchgate.net The catalytic effect of chromium(III) and chromium(VI) on the oxidation of HPTU allows for the detection of chromium in nano-gram levels. researchgate.net

Chromatographic Applications with Analogous Thiourea Derivatives

In the field of chromatography, thiourea and its derivatives can be employed in several capacities. They can be used as part of the mobile phase to aid in the separation of analytes or can be immobilized onto a solid support to create a stationary phase with specific selectivity.

A notable application is the use of thiourea as an eluent in the chromatographic separation of metal ions. In a study focused on the separation of metal ions from simulated high-level liquid waste, a 0.1 M thiourea solution in 0.01 M nitric acid was successfully used as the first eluent to separate Palladium(II) from other metal ions using a sulfur-containing amic acid-functionalized silica (B1680970) gel as the adsorbent. aesj.net This demonstrates the ability of thiourea to selectively interact with and mobilize specific metal ions in a chromatographic system.

Furthermore, thin-layer chromatography (TLC) has been utilized for the separation of various toxic metal ions. While not specifically using this compound, these methods often rely on the differential migration of metal ions on a stationary phase like silica gel, with mobile phases containing complexing agents that can include thiourea-like structures. researchgate.net The separation is based on the varying affinities of the metal ions for the stationary phase and the mobile phase. researchgate.netresearchgate.netsciepub.com

The structural characteristics of this compound, with its lipophilic cyclohexyl and benzyl groups, suggest it could be a valuable component in reversed-phase high-performance liquid chromatography (RP-HPLC). The development of an RP-HPLC method for the quantification of a new N-acyl thiourea derivative has been reported, highlighting the suitability of this class of compounds for such analytical techniques. nih.govmdpi.com

Given the demonstrated utility of analogous compounds, it is reasonable to propose that this compound could be a promising candidate for development as a selective analytical reagent for the spectrophotometric or chromatographic determination of various non-biological analytes, particularly heavy metal ions. Further research would be necessary to elucidate its specific complexation behavior, optimal reaction conditions, and performance metrics for such applications.

Structure Activity Relationship Sar Studies and Derivative Design

Impact of Cyclohexyl Moiety Modifications on Chemical and Biological Properties

The cyclohexyl group is a critical determinant of the lipophilicity and steric bulk of 1-Cyclohexyl-3-(4-methylbenzyl)thiourea, properties that are integral to its biological function. nih.govbiointerfaceresearch.com Modifications to this aliphatic ring have been shown to significantly influence the bioactivity of related thiourea (B124793) compounds. For instance, studies on N-cyclohexyl thiourea derivatives have highlighted their potential in various applications, from organocatalysis to medicinal chemistry. researchgate.netnih.gov In a series of pyrimidine-linked acyl thiourea derivatives, the inclusion of a cyclohexyl group led to a notable enhancement in α-amylase inhibition, underscoring the positive impact of this moiety. nih.gov The lipophilic nature of the cyclohexyl ring has also been associated with high antibacterial potential in certain derivatives. nih.gov

Table 1: Interactive Data on Cyclohexyl Moiety Modifications and Biological Activity

Derivative TypeModification ContextObserved Effect on Biological ActivityReference
Pyrimidine (B1678525) linked acyl thioureasReplacement of a phenyl ring with a cyclohexyl group.Significant improvement in α-amylase inhibition. nih.gov
Pyrimidine linked acyl thioureasPresence of a lipophilic cyclohexyl ring.High antibacterial potential against B. subtilis. nih.gov

Influence of 4-Methylbenzyl Substitutions on Compound Activity and Specificity

The 4-methylbenzyl group provides a key aromatic component that can be modified to fine-tune the electronic and steric properties of the molecule, thereby affecting its biological activity. nih.gov Research on S-benzylisothiourea derivatives has shown that substitutions on the benzyl (B1604629) group can enhance antibacterial activity. nih.gov Specifically, a 2,4-dichloro derivative was found to be more potent than the unsubstituted compound against Gram-negative bacteria. nih.gov In another study involving benzoylthiourea (B1224501) derivatives, compounds with a single fluorine atom on the phenyl ring displayed the best antibacterial effect, while those with three fluorine atoms had the most potent antifungal activity. nih.gov The position of the substituent is also crucial; for example, a trifluoromethyl group in the para position was favorable for antibiofilm activity. nih.gov These findings suggest that the electronic nature and placement of substituents on the benzyl ring of this compound are critical for its activity and specificity.

Table 2: Effect of Benzyl Group Substitutions in Related Thiourea Derivatives

Compound SeriesSubstitutionEffect on ActivityOrganism/TargetReference
S-benzylisothiourea derivatives2,4-DichloroEnhanced antibacterial activityE. coli, S. typhimurium nih.gov
Benzoylthiourea derivativesSingle fluorine atomBest antibacterial effectBacterial and fungal cells nih.gov
Benzoylthiourea derivativesThree fluorine atomsMost intensive antifungal activityFungal cells nih.gov
Benzoylthiourea derivativesTrifluoromethyl group (para)Favorable antibiofilm activityBacterial and fungal biofilms nih.gov

Rational Design of Analogs with Enhanced In Vitro Activities

The rational design of analogs of this compound leverages SAR data to create new compounds with improved in vitro potency and selectivity. nih.gov This process often involves a combination of synthetic chemistry and computational modeling. For example, in the development of anti-HCV agents, SAR studies of thiourea derivatives revealed that the length and position of an alkyl linker were critical for antiviral activity. nih.gov Similarly, the design of antitubercular thiourea-based derivatives has been guided by rational molecular modifications of known ligands for the enzyme InhA. nih.gov By understanding which molecular features are essential for activity, chemists can synthesize new analogs with a higher probability of success, a strategy that is central to modern drug discovery. biointerfaceresearch.com

Consequence of Thiourea Core Modifications on Reactivity and Interactions

The thiourea core is a pivotal pharmacophore, with its sulfur and two nitrogen atoms capable of forming crucial hydrogen bonds and coordinating with metal ions. biointerfaceresearch.comresearchgate.net Modification of this core significantly alters the compound's reactivity and biological interactions. Replacing the sulfur atom with an oxygen atom to create a urea (B33335) derivative often results in a different biological activity profile; for instance, some thiourea derivatives have shown greater antiproliferative activity than their urea counterparts. biointerfaceresearch.com The reactivity of the thiourea group can also be influenced by temperature and pH, which affects its reduction potential. researchgate.net In some cases, the thiourea group can react with amines to form guanidines, a transformation that fundamentally changes the structure and properties of the molecule. researchgate.net The dynamic nature of the thiourea bond has also been explored in materials science, where its thermal oxidation to a urea bond can strengthen polymer networks. nih.gov

Computational Approaches to Predictive SAR

Computational methods, particularly Quantitative Structure-Activity Relationship (QSAR) studies and molecular docking, are powerful tools for predicting the biological activity of thiourea derivatives and guiding the design of new compounds. researchgate.netfarmaciajournal.com QSAR models establish a mathematical correlation between the chemical structure of a compound and its biological activity, allowing for the prediction of the potency of novel, untested molecules. farmaciajournal.comnih.gov These models can help to identify key molecular descriptors, such as lipophilic and hydrophilic properties, that influence a compound's ability to cross biological membranes and interact with its target. researchgate.net Molecular docking provides insights into the binding affinity and orientation of a compound at its target site, such as an enzyme's active site. nih.gov This information is invaluable for the rational design of more effective molecules. For example, docking studies have been used to predict the antimicrobial activity of new benzoylthiourea derivatives against Escherichia coli DNA gyrase B. nih.gov

Future Research Directions and Translational Potential Non Clinical Focus

Deeper Mechanistic Elucidation of In Vitro Biological Activities

While thiourea (B124793) derivatives are broadly recognized for potential antimicrobial, antiviral, and anticancer properties, the specific mechanisms of action for 1-cyclohexyl-3-(4-methylbenzyl)thiourea remain a fertile ground for investigation. ontosight.ai Future research should pivot towards identifying and validating its molecular targets.

Enzyme Inhibition Assays: A primary avenue of research is to screen this compound against a panel of enzymes implicated in various diseases. Thioureas are known inhibitors of enzymes like urease, carbonic anhydrases, and various kinases. rsc.orgnih.govnih.gov For instance, studies on other thiourea derivatives have demonstrated potent urease inhibition, a key target in infections caused by Helicobacter pylori. rsc.orgmdpi.com A systematic investigation could reveal if this compound or its analogs can selectively inhibit such enzymes. The results could be compared to standards like acetohydroxamic acid for urease or acetazolamide (B1664987) for carbonic anhydrases to gauge relative potency. nih.govnih.gov

Receptor Binding Studies: The compound's interaction with cellular receptors is another critical area. Its lipophilic substituents (cyclohexyl and methylbenzyl) may facilitate passage through cell membranes and interaction with intracellular receptors.

Structure-Activity Relationship (SAR) Studies: By synthesizing a focused library of analogs with modifications to the cyclohexyl and 4-methylbenzyl rings, researchers can establish clear SAR trends. nih.gov This would elucidate which structural features are critical for any observed biological activity and guide the design of more potent and selective molecules.

Potential Enzyme Targets for Thiourea DerivativesStandard Inhibitor ExamplesRationale for Investigation
UreaseAcetohydroxamic Acid, ThioureaPotential treatment for H. pylori infections. rsc.orgnih.gov
Carbonic Anhydrases (hCAs)AcetazolamideRelevant for various physiological processes; tumor-associated isoforms (IX, XII) are anticancer targets. nih.gov
Kinases (e.g., VEGFR-2)Sorafenib, SunitinibKey regulators of cell signaling; inhibition is a major anticancer strategy. biointerfaceresearch.com
Cholinesterases (AChE, BChE)Galantamine, DonepezilImplicated in neurodegenerative diseases; some thioureas show inhibitory activity. mdpi.com

Exploration of Novel Synthetic Methodologies for Derivatives

The traditional synthesis of N,N'-disubstituted thioureas often involves the reaction of an amine with an isothiocyanate. While effective, future research should focus on developing more efficient, sustainable, and versatile synthetic routes to access derivatives of this compound.

Green Chemistry Approaches: There is a growing emphasis on environmentally benign synthesis. bohrium.com Methods using water as a solvent or employing deep eutectic solvents could offer greener alternatives to traditional organic solvents. google.comrsc.orgresearchgate.net One-pot methods that reduce intermediate workup steps are also highly desirable. nih.gov Research into using cyrene, a bio-based solvent, has shown promise for thiourea synthesis with nearly quantitative yields, presenting a viable alternative to solvents like THF. bohrium.comnih.gov

Microwave-Assisted Synthesis: Microwave irradiation can dramatically reduce reaction times from hours to minutes for the synthesis of disubstituted thioureas, offering a rapid pathway to generate compound libraries for screening. rsc.orgresearchgate.net

Flow Chemistry: Continuous flow reactors can provide better control over reaction parameters (temperature, pressure, stoichiometry), leading to higher yields, improved safety, and easier scalability compared to batch processing. Applying flow chemistry to the synthesis of this compound's derivatives would be a significant advancement.

Synthetic MethodKey AdvantagesPotential Application
Green Solvents (e.g., Water, Cyrene)Reduced environmental impact, improved safety. google.comresearchgate.netLarge-scale, sustainable production of derivatives.
Microwave-Assisted SynthesisDrastically reduced reaction times. rsc.orgRapid library synthesis for high-throughput screening.
One-Pot ProceduresIncreased efficiency, less waste. nih.govStreamlined synthesis of complex thiourea derivatives.
Flow ChemistryEnhanced control, scalability, and safety.Industrial-scale manufacturing.

Development of Advanced Thiourea-Based Materials for Industrial Applications

The thiourea functional group is a powerful building block for materials science due to its strong hydrogen-bonding capabilities and its ability to coordinate with metals. annexechem.comemerald.com The specific structure of this compound could be leveraged to create novel materials with tailored properties.

Corrosion Inhibitors: Thiourea and its derivatives are effective corrosion inhibitors for various metals and alloys, including steel and aluminum, in acidic environments. emerald.comjmaterenvironsci.comemerald.com The mechanism often involves the adsorption of the molecule onto the metal surface via its sulfur and nitrogen atoms, forming a protective film. jmaterenvironsci.comanalis.com.myonepetro.org The cyclohexyl and methylbenzyl groups in this compound could enhance this protective layer through increased surface coverage and hydrophobic effects, warranting investigation into its efficacy as a corrosion inhibitor.

Polymers and Resins: Thiourea is used in the production of flame-retardant resins and as a vulcanization accelerator. wikipedia.orgmetoree.com The bifunctional nature of the thiourea core makes it an excellent monomer or cross-linking agent in polymerization reactions. researchgate.net Derivatives of this compound could be incorporated into polymer backbones to create self-healing materials, as the reversible hydrogen bonds of the thiourea moiety can dissipate energy and reform upon damage. chinesechemsoc.orgacs.org Recent work has shown that combining thiourea and disulfide bonds can lead to mechanically robust, glassy polymers that can self-heal at room temperature. chinesechemsoc.org

Metal Extraction: Thiourea is used in hydrometallurgy for the leaching of precious metals like gold and silver, forming stable complexes with them. annexechem.comalzchem.com The unique substituents on this compound could modulate its solubility and selectivity for specific metal ions, opening avenues for its use as a specialized extraction agent.

Integration with High-Throughput Screening for Broader Chemical Space Exploration

To unlock the full potential of the this compound scaffold, modern drug discovery and materials science techniques must be employed. High-throughput screening (HTS) offers a method to rapidly assess a large number of derivatives against a multitude of targets.

A combinatorial library could be synthesized based on the core structure by varying the substituents at the two nitrogen atoms. For example, the cyclohexyl group could be replaced with other cycloalkyl, linear alkyl, or heterocyclic moieties, while the 4-methylbenzyl group could be substituted with a wide range of electronically and sterically diverse aromatic and heteroaromatic rings. This library could then be screened in HTS campaigns to identify lead compounds for diverse applications, from enzyme inhibitors to novel materials with specific optical or electronic properties. biointerfaceresearch.com

Fundamental Studies on Supramolecular Chemistry and Crystal Engineering

The thiourea group is a powerful and predictable hydrogen-bonding motif, making it an excellent tool for crystal engineering—the design and synthesis of crystalline solids with desired structures and properties. acs.orgrsc.org The N-H groups act as hydrogen-bond donors, while the sulfur atom is a hydrogen-bond acceptor.

Hydrogen-Bonding Synthons: N,N'-disubstituted thioureas commonly form centrosymmetric cyclic dimers via N-H···S hydrogen bonds, creating a robust and predictable supramolecular synthon. acs.orgrsc.orgpsu.edu The specific substituents play a crucial role in the final crystal packing. The interplay between the bulky, flexible cyclohexyl group and the flat, aromatic methylbenzyl group in this compound could lead to interesting and potentially useful solid-state architectures.

Co-crystal Formation: Investigating the co-crystallization of this compound with other molecules (co-formers) could lead to new materials with modified physical properties, such as solubility, stability, and melting point. The thiourea moiety is known to form predictable hydrogen-bonded networks with various co-formers, including diazine derivatives. nih.gov

Conformational Analysis: Unlike the more rigid urea (B33335) group, the thiourea moiety exhibits greater conformational flexibility. rsc.org Detailed studies using single-crystal X-ray diffraction, supported by computational modeling, can reveal the preferred conformations and packing arrangements of this compound and its derivatives. mersin.edu.trresearchgate.net This fundamental understanding is critical for rationally designing functional crystalline materials. acs.orgresearchgate.net

Q & A

Basic Research Question

  • NMR : Confirm the thiourea (-NH-CS-NH-) linkage via δ 9.5–10.5 ppm (NH protons) and aromatic protons (δ 6.5–7.5 ppm for 4-methylbenzyl) .
  • HRMS : Validate molecular weight (e.g., [M+H]+ at m/z 291.1484 for C₁₅H₂₀N₂S) .
  • FT-IR : Identify C=S stretching at 1250–1350 cm⁻¹ and N-H bending at 1500–1600 cm⁻¹ .

What methodologies are employed to evaluate the biological activity of thiourea derivatives like this compound?

Basic Research Question

  • Antimicrobial Assays : Use broth microdilution (CLSI guidelines) to determine MIC against Gram-positive/negative bacteria .
  • Anticancer Screening : Perform MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ calculations .
  • Enzyme Inhibition : Measure inhibition kinetics (e.g., urease or acetylcholinesterase) via spectrophotometric monitoring of substrate conversion .

What experimental strategies can elucidate the mechanism of action of this compound in biological systems?

Advanced Research Question

  • Molecular Docking : Simulate interactions with target proteins (e.g., DNA gyrase for antimicrobial activity) using AutoDock Vina .
  • Fluorescence Quenching : Study DNA binding via ethidium bromide displacement assays .
  • Metabolomics : Profile cellular metabolite changes using LC-MS to identify disrupted pathways .

How can computational modeling enhance the design of thiourea derivatives with improved bioactivity?

Advanced Research Question

  • QSAR Models : Correlate substituent electronic parameters (Hammett σ) with bioactivity to guide functional group modifications .
  • DFT Calculations : Optimize geometry and predict reactive sites (e.g., sulfur atom nucleophilicity) .
  • ADMET Prediction : Use SwissADME to assess pharmacokinetic properties (e.g., BBB permeability) early in design .

How should researchers address contradictory data in biological assays for thiourea derivatives?

Advanced Research Question

  • Standardization : Adopt uniform protocols (e.g., fixed inoculum size in antimicrobial assays) to minimize variability .
  • Dose-Response Curves : Validate activity across multiple concentrations to rule out false positives/negatives .
  • Meta-Analysis : Compare results across studies using tools like RevMan to identify confounding factors (e.g., solvent effects) .

What strategies are effective for structure-activity relationship (SAR) analysis of this compound analogs?

Advanced Research Question

  • Substituent Variation : Synthesize analogs with halogens (Cl, F) or electron-withdrawing groups (NO₂) at the benzyl position to assess impact on bioactivity .
  • Bioisosteric Replacement : Replace the cyclohexyl group with bicyclic moieties (e.g., adamantane) to enhance lipophilicity .
  • Pharmacophore Mapping : Identify critical features (e.g., thiourea core, hydrophobic substituents) using Schrödinger’s Phase .

How can SHELX programs be applied in crystallographic studies of thiourea derivatives?

Advanced Research Question

  • Structure Solution : Use SHELXS/SHELXD for phase determination from X-ray diffraction data .
  • Refinement : Optimize thermal parameters and hydrogen bonding with SHELXL, leveraging high-resolution data (<1.0 Å) .
  • Validation : Check CIF files using PLATON for missed symmetry or disorder .

What factorial design approaches optimize reaction conditions for synthesizing thiourea derivatives?

Advanced Research Question

  • 2³ Design : Test variables (temperature, solvent polarity, catalyst) to identify significant factors affecting yield .
  • Response Surface Methodology (RSM) : Model interactions between variables (e.g., time vs. temperature) to predict optimal conditions .

How should theoretical frameworks guide research on this compound’s applications?

Advanced Research Question

  • Drug Design : Apply lock-and-key theory to optimize target binding .
  • Supramolecular Chemistry : Explore host-guest interactions for sensor development (e.g., Hg²⁺ detection via thiourea-metal coordination) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.